6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate is an organofluorine compound that features a trifluoroacetate group attached to a benzyl moiety substituted with bromine, chlorine, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate typically involves the reaction of 6-Bromo-2-chloro-3-hydroxybenzyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-Bromo-2-chloro-3-hydroxybenzyl alcohol+Trifluoroacetic anhydride→6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate depends on its interaction with molecular targets. The trifluoroacetate group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-chlorobenzothiazole
- Trifluoroacetic acid
- Sodium trifluoroacetate
Uniqueness
6-Bromo-2-chloro-3-hydroxybenzyl 2,2,2-Trifluoroacetate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties
Eigenschaften
Molekularformel |
C9H5BrClF3O3 |
---|---|
Molekulargewicht |
333.48 g/mol |
IUPAC-Name |
(6-bromo-2-chloro-3-hydroxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H5BrClF3O3/c10-5-1-2-6(15)7(11)4(5)3-17-8(16)9(12,13)14/h1-2,15H,3H2 |
InChI-Schlüssel |
KTZJLIAMGJHEBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)Cl)COC(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.